

Solubility of 5-Methylisoxazole-3-carbonitrile in organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methylisoxazole-3-carbonitrile

Cat. No.: B1325030

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **5-Methylisoxazole-3-carbonitrile** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental quantitative data on the solubility of **5-Methylisoxazole-3-carbonitrile** in various organic solvents is limited in publicly accessible literature. This guide provides a comprehensive overview of its known physicochemical properties, qualitative solubility predictions based on chemical principles, and detailed, generalized experimental protocols for determining its solubility and miscibility.

Introduction

5-Methylisoxazole-3-carbonitrile is a heterocyclic organic compound featuring an isoxazole ring substituted with a methyl group and a nitrile functional group. The isoxazole scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. The nitrile group contributes to the molecule's polarity and can participate in various chemical reactions, making it a versatile building block in organic synthesis.

Understanding the solubility of **5-Methylisoxazole-3-carbonitrile** in organic solvents is crucial for its application in synthesis, purification, formulation, and various analytical procedures. As a liquid at room temperature, its behavior when mixed with other liquids is often described in

terms of miscibility. This guide outlines the theoretical considerations for its solubility and provides practical methodologies for its experimental determination.

Physicochemical Properties

A summary of the known physicochemical properties of **5-Methylisoxazole-3-carbonitrile** is presented below.

Property	Value	Reference
Molecular Formula	C ₅ H ₄ N ₂ O	[1]
Molecular Weight	108.0981 g/mol	[1]
CAS Number	57351-99-2	[1]
Appearance/Form	Liquid	[1]
Purity	Typically ≥96%	[1]

Solubility and Miscibility in Organic Solvents

Qualitative Assessment

The principle of "like dissolves like" is the primary guide for predicting the solubility or miscibility of a compound.[\[2\]](#)[\[3\]](#) **5-Methylisoxazole-3-carbonitrile** possesses a polar nitrile group (-C≡N) and a moderately polar isoxazole ring.

- Polar Solvents: Due to its polar nature, **5-Methylisoxazole-3-carbonitrile** is expected to be miscible with a wide range of polar organic solvents. This includes, but is not limited to, acetone, acetonitrile, ethanol, methanol, and dimethyl sulfoxide (DMSO). The strong dipole-dipole interactions between the nitrile group and the polar solvent molecules would facilitate mixing.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Nonpolar Solvents: Its miscibility with nonpolar solvents such as hexane, heptane, or toluene is likely to be limited. The disparity in intermolecular forces (strong dipole-dipole in the nitrile versus weak van der Waals forces in the nonpolar solvent) would likely lead to immiscibility or partial miscibility.[\[4\]](#)

- Water: Small-chain nitriles can be soluble in water because the lone pair on the nitrogen atom can act as a hydrogen bond acceptor with water molecules.^[5] However, as the hydrocarbon portion of the molecule increases, this solubility tends to decrease.^[5] The miscibility of **5-Methylisoxazole-3-carbonitrile** with water would need to be experimentally determined.

Data Presentation

As stated, specific quantitative data for the solubility of **5-Methylisoxazole-3-carbonitrile** in a range of organic solvents at various temperatures is not readily available in the reviewed literature. The following table structure is provided for researchers to populate with their own experimental data.

Solvent	Temperature (°C)	Solubility / Miscibility
Acetone	25	Data not available in published literature
Acetonitrile	25	Data not available in published literature
Dichloromethane	25	Data not available in published literature
Dimethyl Sulfoxide (DMSO)	25	Data not available in published literature
Ethanol	25	Data not available in published literature
Ethyl Acetate	25	Data not available in published literature
Heptane	25	Data not available in published literature
Methanol	25	Data not available in published literature
Tetrahydrofuran (THF)	25	Data not available in published literature
Toluene	25	Data not available in published literature

Experimental Protocols

The following are generalized protocols for determining the miscibility and, if applicable, the solubility of **5-Methylisoxazole-3-carbonitrile** in organic solvents.

Protocol for Determining Miscibility

This protocol is suitable for determining if **5-Methylisoxazole-3-carbonitrile** and a given solvent are miscible in all proportions at a specific temperature.

Materials and Equipment:

- **5-Methylisoxazole-3-carbonitrile**
- A range of organic solvents (e.g., ethanol, acetone, hexane, toluene)
- Calibrated pipettes or micropipettes
- Small, clear glass vials or test tubes with caps
- Vortex mixer
- Constant temperature bath or block

Procedure:

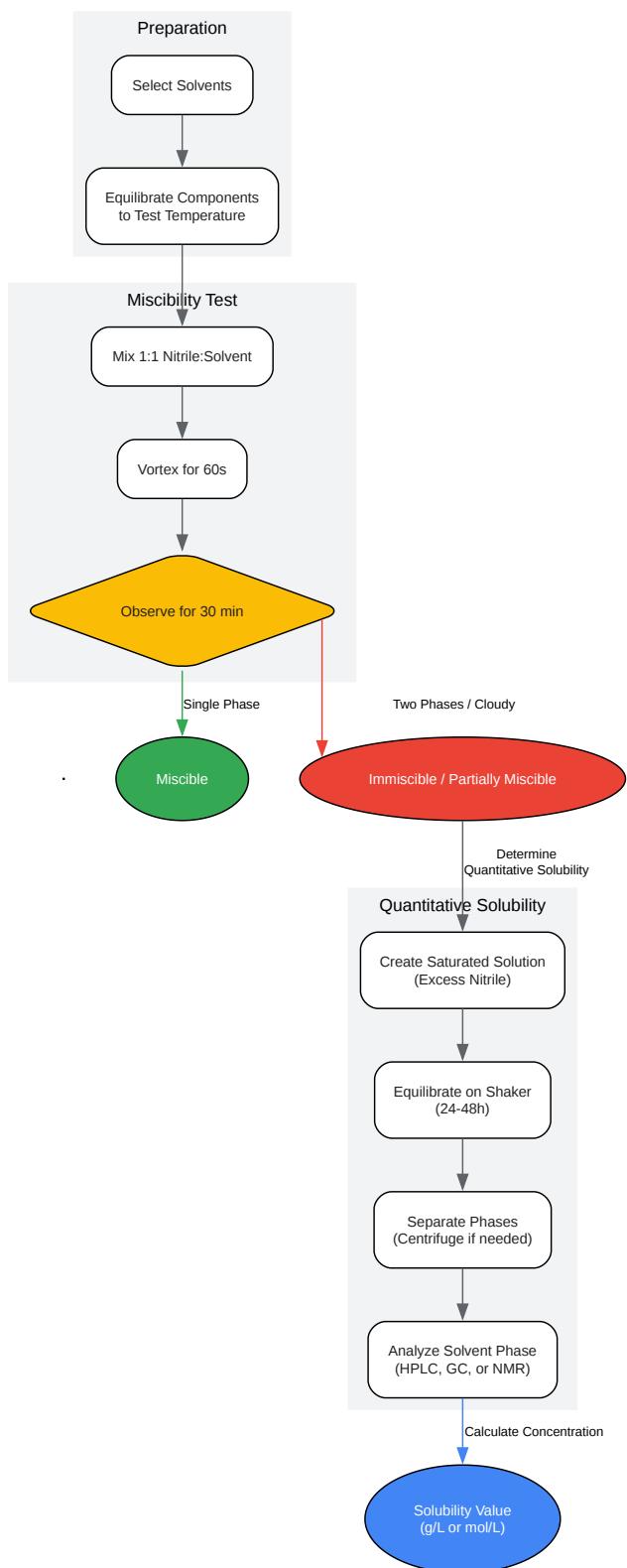
- Preparation: Ensure all glassware is clean and dry. Bring the **5-Methylisoxazole-3-carbonitrile** and the test solvents to the desired experimental temperature (e.g., 25 °C) using a constant temperature bath.
- Initial Screening: In a series of labeled vials, add 1 mL of **5-Methylisoxazole-3-carbonitrile** and 1 mL of each test solvent.
- Mixing: Cap each vial securely and vortex for 30-60 seconds to ensure thorough mixing.
- Observation: Allow the vials to stand undisturbed for at least 30 minutes at the constant experimental temperature. Visually inspect each vial for the presence of a single, clear, homogeneous phase or for the formation of two distinct layers, cloudiness, or precipitation.
- Varying Proportions: For any mixtures that appear miscible, repeat the experiment with different ratios (e.g., 1:9 and 9:1 of nitrile to solvent) to confirm miscibility across all proportions.
- Documentation: Record the observations for each solvent. If a single clear phase is observed at all tested proportions, the two liquids are considered miscible. If two layers form or the solution is cloudy, they are immiscible or partially miscible.

Protocol for Quantitative Solubility Determination (for partially miscible systems)

This protocol, based on the isothermal shake-flask method, can be used to determine the concentration of **5-Methylisoxazole-3-carbonitrile** in a solvent in which it is not fully miscible.

Materials and Equipment:

- In addition to the above: an analytical balance, an orbital shaker with temperature control, a centrifuge, and a suitable analytical instrument (e.g., HPLC-UV, GC-FID, or NMR).


Procedure:

- Preparation of Saturated Solution: Add an excess amount of **5-Methylisoxazole-3-carbonitrile** to a known volume of the test solvent in a sealed vial. The presence of a separate, undissolved phase of the nitrile should be visible.
- Equilibration: Place the vial in a temperature-controlled orbital shaker and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vial to stand at a constant temperature for several hours to allow the two phases to separate. For stable emulsions, centrifugation may be required to achieve clear phase separation.
- Sampling: Carefully extract an aliquot from the solvent phase, ensuring that none of the undissolved nitrile phase is collected.
- Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration of **5-Methylisoxazole-3-carbonitrile** using a pre-calibrated analytical method (e.g., HPLC, GC, or NMR).
- Calculation: The solubility is then reported in units such as g/L or mol/L at the specified temperature.

Mandatory Visualization

The following diagrams illustrate the experimental and logical workflows related to determining the solubility of **5-Methylisoxazole-3-carbonitrile**.

Experimental Workflow for Solubility/Miscibility Determination

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining solubility and miscibility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Methylisoxazole-3-carbonitrile | CymitQuimica [cymitquimica.com]
- 2. 溶剂混溶性表 [sigmaaldrich.com]
- 3. quora.com [quora.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- To cite this document: BenchChem. [Solubility of 5-Methylisoxazole-3-carbonitrile in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1325030#solubility-of-5-methylisoxazole-3-carbonitrile-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com